3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride
CAS No.: 1864056-77-8
Cat. No.: VC3096211
Molecular Formula: C13H22ClN
Molecular Weight: 227.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864056-77-8 |
|---|---|
| Molecular Formula | C13H22ClN |
| Molecular Weight | 227.77 g/mol |
| IUPAC Name | 3,3-dimethyl-1-(3-methylphenyl)butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H21N.ClH/c1-10-6-5-7-11(8-10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H |
| Standard InChI Key | YXQSKNVAGJFJSV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(CC(C)(C)C)N.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C(CC(C)(C)C)N.Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Identification
3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride is a secondary amine with the CAS number 1864056-77-8. It has a molecular formula of C13H22ClN and a molecular weight of 227.77 g/mol. The IUPAC name for this compound is 3,3-dimethyl-1-(3-methylphenyl)butan-1-amine;hydrochloride, reflecting its chemical structure with precision.
Structural Characteristics
The compound features a bulky molecular structure characterized by a dimethyl group and a meta-tolyl (m-tolyl) substituent. The m-tolyl component refers to a 3-methylphenyl group—a benzene ring with a methyl group at the meta position. This structural configuration contributes significantly to the compound's pharmacological potential and chemical reactivity.
Chemical Identifiers and Properties
The following table presents the comprehensive chemical identifiers and properties of 3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride:
| Property | Information |
|---|---|
| CAS No. | 1864056-77-8 |
| Product Name | 3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride |
| Molecular Formula | C13H22ClN |
| Molecular Weight | 227.77 g/mol |
| IUPAC Name | 3,3-dimethyl-1-(3-methylphenyl)butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H21N.ClH/c1-10-6-5-7-11(8-10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H |
| Standard InChIKey | YXQSKNVAGJFJSV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(CC(C)(C)C)N.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C(CC(C)(C)C)N.Cl |
| PubChem Compound | 86263030 |
Table 1: Chemical identifiers and properties of 3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride
Synthesis Methods
General Synthetic Approaches
The synthesis of 3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride typically involves multi-step organic reactions. One of the common methods employed in its preparation is alkylation reactions, which require precise control of reaction conditions to ensure optimal yield and purity. These reactions are sensitive to parameters such as temperature, reaction time, and reagent concentrations.
Purification Techniques
The synthesis of 3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride requires careful purification to achieve high-quality product. Common solvents used in the synthesis process include ethanol and dichloromethane. Purification steps typically involve recrystallization or chromatographic techniques to remove impurities and obtain the final product with high purity. Water-sensitive reactions are performed in oven- or flame-dried glassware cooled under nitrogen before use .
Applications in Medicinal Chemistry
Pharmaceutical Relevance
3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride serves as a valuable intermediate in pharmaceutical chemistry. Its unique structural features make it particularly useful in the development of various pharmaceutical compounds. The compound's bulky structure, featuring the dimethyl group and m-tolyl substituent, contributes to its potential therapeutic properties and makes it an important building block in drug discovery processes.
Structure-Activity Relationships
The structural characteristics of 3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride play a crucial role in determining its biological activity. The meta-tolyl group and the dimethyl substituents provide specific binding properties that can influence interactions with biological targets. Understanding these structure-activity relationships is essential for the development of effective pharmaceutical compounds based on this chemical scaffold.
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with 3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride, including 3,3-Dimethylbutan-1-amine hydrochloride (CAS No. 30564-98-8) and 3,3-Dimethylcyclobutan-1-amine hydrochloride (CAS No. 1284247-23-9) . These analogues differ in specific structural elements but maintain core features that contribute to similar chemical properties.
Pharmacological Comparisons
The pharmacological profiles of these structural analogues may provide insights into the potential therapeutic applications of 3,3-Dimethyl-1-(m-tolyl)butan-1-amine hydrochloride. Comparative studies examining the binding affinities, efficacies, and selectivities of these compounds could reveal important structure-activity relationships and guide future drug development efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume